3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one
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Overview
Description
3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused ring system that includes pyridine, pyrazole, and quinazoline moieties, making it a versatile scaffold for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine derivatives to yield the desired pyrazoloquinazoline structure. The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or aryl groups, into the molecule .
Scientific Research Applications
3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one has a wide range of scientific research applications, including:
Biology: As a probe for studying biological processes and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry: As a component in the development of advanced materials, such as luminescent materials and sensors.
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-YL)imidazo[1,5-a]pyridine: Shares a similar pyridine and imidazo ring structure but lacks the quinazoline moiety.
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline: Contains both imidazo and quinazoline rings but differs in the position and type of substituents.
Uniqueness
3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one is unique due to its fused ring system that combines pyridine, pyrazole, and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable scaffold for the development of new compounds with diverse applications .
Biological Activity
3-(Pyridin-2-YL)-8,9-dihydropyrazolo[1,5-A]quinazolin-6(7H)-one is a compound belonging to the pyrazolo[1,5-a]quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, GABA receptor modulation, and other pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-component reactions that yield various derivatives with potential biological activities. The structural characteristics of this compound allow it to interact with multiple biological targets, which is essential for its pharmacological efficacy.
Anticancer Properties
Recent studies have demonstrated significant cytotoxic effects of pyrazolo[1,5-a]quinazoline derivatives against various cancer cell lines. For instance, compounds synthesized from this scaffold showed promising results in inhibiting the proliferation of A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) cell lines. A notable finding was that specific substitutions on the quinazoline ring enhanced cytotoxicity. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
8c | A549 | 12.5 |
10f | HT-29 | 15.0 |
12s | U87MG | 9.0 |
These results indicate that the presence of electronegative groups like chlorine significantly enhances the anticancer activity of these compounds .
GABA Receptor Modulation
The compound has also been investigated for its role as a modulator of GABAA receptors. Electrophysiological assays conducted on recombinant GABAA receptors showed that certain derivatives exhibited agonistic properties. This activity suggests potential applications in treating anxiety and other neurological disorders. The modulation profile indicates that derivatives with specific substitutions can either enhance or inhibit receptor activity:
Compound | Activity Type | Effect |
---|---|---|
8a | Agonist | Increased Cl⁻ current |
10b | Antagonist | Decreased Cl⁻ current |
Such findings are crucial for developing new anxiolytic drugs that target GABAA receptors .
Other Pharmacological Activities
In addition to anticancer and GABAergic activities, compounds related to this compound have shown promise in various other pharmacological areas:
- Analgesic Activity : Some derivatives demonstrated significant analgesic effects comparable to standard medications like diclofenac.
- Anti-inflammatory Effects : The anti-inflammatory potential was noted in several studies where compounds exhibited reduced inflammation markers in vitro.
Case Studies
A study by Mohareb et al. synthesized various pyrazolo[1,5-a]quinazoline derivatives and evaluated their biological activities against different cancer cell lines using the MTT assay. The results indicated that compounds with specific substitutions (like halogens) had enhanced cytotoxicity compared to others .
Another investigation focused on the GABA receptor modulation properties of these compounds. Electrophysiological studies revealed that certain derivatives could effectively modulate receptor activity, suggesting their potential use in treating neurological disorders .
Properties
Molecular Formula |
C15H12N4O |
---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-pyridin-2-yl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C15H12N4O/c20-14-6-3-5-13-11(14)8-17-15-10(9-18-19(13)15)12-4-1-2-7-16-12/h1-2,4,7-9H,3,5-6H2 |
InChI Key |
KSXLDLAQROYSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=NC3=C(C=NN23)C4=CC=CC=N4)C(=O)C1 |
Origin of Product |
United States |
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